N-[3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This compound is known for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-[3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide involves several steps. One common method includes the reaction of 4-methoxyaniline with 2-bromo-1,3-thiazole in the presence of a base to form the intermediate 2-(4-methoxyanilino)-1,3-thiazole. This intermediate is then reacted with 3-bromoacetophenone to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
N-[3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide has various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent, with studies focusing on its mechanism of action and efficacy in different models.
Mechanism of Action
The mechanism of action of N-[3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, leading to the inhibition of their activity. For example, the compound may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
N-[3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide can be compared with other thiazole derivatives, such as:
2-(4-methoxyanilino)-1,3-thiazole: Similar structure but lacks the acetamide group, which may affect its biological activity.
4-methoxy-N-(1,3-thiazol-2-yl)aniline: Another thiazole derivative with different substitution patterns, leading to variations in its biological properties.
N-(4-methoxyphenyl)-1,3-thiazol-2-amine: A related compound with potential antibacterial and antifungal activities.
Properties
IUPAC Name |
N-[3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S.BrH/c1-12(22)19-15-5-3-4-13(10-15)17-11-24-18(21-17)20-14-6-8-16(23-2)9-7-14;/h3-11H,1-2H3,(H,19,22)(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCZVVBZYYBHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.